2-(4,5-Dimethyloxazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNRTNWSBMDLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4,5 Dimethyloxazol 2 Yl Aniline and Its Analogues
Precursor Synthesis and Intermediate Transformations
The formation of the 4,5-dimethyloxazole (B1362471) ring is a critical initial phase in the synthesis of the target compound. This process begins with the preparation of key precursors, which are then transformed into the heterocyclic system through cyclization reactions.
Bromination of Substituted Propan-1-ones
The synthesis of 2,4,5-trisubstituted oxazoles often commences with an α-haloketone. For the 4,5-dimethyl substituted pattern, an appropriate starting material is an α-halo derivative of butan-2-one, such as 3-bromobutan-2-one or 3-chlorobutan-2-one. The halogenation of ketones at the α-carbon is a fundamental transformation that provides the electrophilic center necessary for the subsequent cyclization step.
This reaction proceeds by converting the ketone into its enol or enolate form, which then reacts with an electrophilic halogen source like bromine (Br₂) or N-bromosuccinimide (NBS). The presence of an acid or base catalyst is typically required. For instance, the bromination of a ketone can be achieved by reacting it with bromine in a suitable solvent. nih.gov Similarly, α-chloroketones can be prepared, which serve as effective precursors for oxazole (B20620) synthesis. chemicalbook.com
Microwave-Assisted Cyclization Reactions with Acetamide (B32628)
Once the α-haloketone precursor is obtained, the oxazole ring is commonly constructed via a condensation reaction with an amide. To obtain the 2-substituted oxazole moiety of the target compound, amides such as acetamide or urea (B33335) are employed. ijpsonline.comresearchgate.net This cyclocondensation is a cornerstone of oxazole synthesis, often referred to as the Robinson-Gabriel synthesis or a related pathway.
Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net The process involves the nucleophilic attack of the amide's nitrogen on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic oxazole ring. researchgate.net Several studies have demonstrated the efficiency of microwave-assisted synthesis for various oxazole derivatives. ijpsonline.comnih.gov
Table 1: Examples of Microwave-Assisted Oxazole Synthesis
| Starting Materials | Base/Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Substituted aryl aldehyde, TosMIC | Potassium phosphate | 65°C, 350W, 8 min | 5-substituted oxazoles | 96% | nih.gov |
| p-substituted 2-bromoacetophenone, Urea | - (in DMF) | Microwave irradiation | 2-amino-4-(p-substituted phenyl)-oxazole | Good | ijpsonline.com |
| Hippuric acid, substituted aldehyde | MgO/Al₂O₃ | Microwave irradiation | Azalactones (oxazolone derivatives) | - | ijpsonline.com |
| Isoniazid, aromatic aldehyde | - (in DMF) | 300W, 3 min | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | - | nih.gov |
Carbon-Nitrogen (C-N) Coupling Approaches to the Aniline (B41778) Moiety
With the 4,5-dimethyloxazole core established on a phenyl ring (typically as a 2-(2-halophenyl)-4,5-dimethyloxazole intermediate), the next critical step is the introduction of the amino group to form the aniline moiety. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and broad functional group tolerance. wikipedia.org
Buchwald-Hartwig Amination for Aryl-Oxazole Linkage
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds and is ideally suited for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine. libretexts.org In the context of synthesizing 2-(4,5-dimethyloxazol-2-yl)aniline, the reaction would typically involve coupling a 2-(2-bromophenyl)-4,5-dimethyloxazole intermediate with an ammonia (B1221849) equivalent or a protected amine, such as lithium bis(trimethylsilyl)amide, which serves as an ammonia surrogate. organic-chemistry.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The success of the reaction heavily relies on the choice of a suitable phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. youtube.com Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are commonly used to enhance reaction efficiency. youtube.com
Table 2: Components of a Typical Buchwald-Hartwig Amination Reaction
| Component | Function | Examples | Reference |
|---|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ | orgsyn.orgelsevierpure.com |
| Phosphine Ligand | Stabilizes catalyst, promotes reaction steps | XPhos, SPhos, PPh₃, PCy₃, Mephos | youtube.comnih.gov |
| Base | Activates the amine nucleophile | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | libretexts.orgnih.gov |
| Amine Source | Nucleophile providing the nitrogen atom | Primary/secondary amines, ammonia surrogates | organic-chemistry.org |
| Aryl Halide/Triflate | Electrophilic coupling partner | Aryl bromides, chlorides, mesylates | libretexts.orgorgsyn.org |
Palladium-Catalyzed Cross-Coupling Protocols Utilizing Anilines
Expanding on the Buchwald-Hartwig reaction, various palladium-catalyzed protocols have been developed that utilize anilines or their derivatives as key components. These methods have become indispensable in medicinal chemistry for the synthesis of complex nitrogen-containing molecules. nih.gov For instance, N-aryl-debenzeyldonepezil derivatives have been successfully synthesized using a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction as the key step. nih.gov
These protocols demonstrate broad substrate scope, allowing the coupling of a wide range of anilines with diverse aryl and heteroaryl halides. orgsyn.org The development of specialized ligands and catalyst systems has enabled these reactions to proceed under milder conditions, accommodating sensitive functional groups that would not withstand harsher synthetic methods. wikipedia.org Other palladium-catalyzed reactions, such as the direct addition of arylboronic acids to 2-aminobenzonitriles, further showcase the versatility of using aniline derivatives in modern synthetic chemistry to build complex molecular architectures. rsc.org
Derivatization Strategies and Functional Group Interconversions
Following the successful synthesis of the this compound core structure, further molecular diversity can be achieved through various derivatization strategies and functional group interconversions. These modifications are often aimed at exploring structure-activity relationships in medicinal chemistry programs. The primary amino group of the aniline moiety is a particularly versatile handle for such transformations. nih.gov
Common derivatization reactions include:
N-Acylation: Reaction of the aniline with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This has been demonstrated in the synthesis of arylsulfonyl derivatives of (benzimidazol-2-yl)-aniline. nih.gov
Diazotization: Conversion of the primary amino group into a diazonium salt, which can then be subjected to Sandmeyer-type reactions or used in azo-coupling to form colored dyes. ijpbs.com
Alkylation: Introduction of alkyl groups onto the nitrogen atom.
Beyond the aniline group, functional group interconversions can also be performed on other parts of the molecule. For example, a nitrile group, if incorporated into the structure, can be hydrolyzed to a carboxylic acid or converted to other functionalities like a methylcarbimidate or a methyl ester. nih.gov These derivatization techniques allow for the systematic modification of the lead compound to optimize its properties. researchgate.net
Table 3: Examples of Derivatization Reactions for Aryl Amines
| Reaction Type | Reagent(s) | Functional Group Formed | Reference |
|---|---|---|---|
| N-Sulfonylation | Arylsulfonyl chloride, base | Sulfonamide (-NH-SO₂-Ar) | nih.gov |
| Diazotization & Azo Coupling | NaNO₂, HCl; then phenol/amine | Azo compound (-N=N-Ar') | ijpbs.com |
| N-Acylation | Acyl chloride or anhydride (B1165640), base | Amide (-NH-CO-R) | researchgate.net |
| Buchwald-Hartwig N-Arylation | Aryl bromide, Pd-catalyst, base | Diaryl amine (-NH-Ar') | nih.gov |
Synthetic Approaches to this compound and Its Derivatives Remain Undocumented in Publicly Available Literature
A comprehensive review of available scientific literature reveals a notable absence of specific synthetic methodologies for the chemical compound this compound. Despite targeted searches for its preparation and subsequent functionalization, no dedicated research articles or patents detailing its synthesis, modifications at the aniline nitrogen, or the introduction of diverse aryl and heteroaryl substituents could be identified.
The investigation sought to collate information for a detailed article on the chemical synthesis of this specific oxazole derivative and its analogues. The intended focus was on two key areas of its chemical transformation: reactions involving the primary amine (aniline nitrogen) and the coupling of various aromatic and heteroaromatic groups to the molecule. However, the search of prominent chemical databases and scholarly articles did not yield any specific data related to this compound.
While the search did identify synthetic routes for structurally related but distinct compounds—such as those containing a dihydrooxazole ring or isomers where the oxazole and aniline moieties are connected at different positions—this information falls outside the strict scope of the requested topic. For instance, methodologies for the synthesis of 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline and 4-(4,5-Dimethyloxazol-2-yl)aniline are available, but these differ fundamentally in their core structure from the target compound. Similarly, literature on the synthesis of benzimidazole (B57391) analogues, while involving aniline derivatives, is not applicable to the oxazole scaffold .
Consequently, due to the lack of specific, published research on the synthesis and derivatization of this compound, it is not possible to provide a scientifically accurate and thorough article on its synthetic methodologies as outlined. The development of synthetic routes to this compound and the exploration of its chemical space through the modification of its aniline group and the introduction of various substituents appear to be areas of untapped research.
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(4,5-Dimethyloxazol-2-yl)aniline by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the aniline (B41778) and dimethyloxazole moieties and data from analogous structures. researchgate.netresearchgate.net
In ¹H NMR, the aromatic protons on the aniline ring are expected to appear as a complex multiplet system due to their distinct electronic environments. The two methyl groups on the oxazole (B20620) ring would likely present as sharp singlet signals. The amine (-NH₂) protons would typically produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
In ¹³C NMR, distinct signals are anticipated for each carbon atom in the molecule. The carbons of the oxazole and benzene (B151609) rings would resonate in the aromatic region of the spectrum. researchgate.netchemicalbook.com The two methyl carbons would appear in the upfield aliphatic region. The carbon atom attached to the nitrogen of the aniline group is significantly influenced by the amino group's electron-donating nature. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from similar aniline and oxazole-containing compounds.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 6.5 - 7.8 | Multiplet (m) |
| Amine (NH₂) | 3.5 - 5.0 | Broad Singlet (br s) |
¹³C NMR
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Oxazole Ring (C=N, C-O) | 150 - 165 |
| Benzene Ring (C-N, C-C) | 115 - 150 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₁H₁₂N₂O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (188.23 g/mol ). bldpharm.com High-resolution mass spectrometry would provide the exact mass, confirming the elemental formula. nih.gov
Electron ionization (EI-MS) would induce fragmentation of the molecular ion. The fragmentation pattern provides a unique fingerprint for the compound. Plausible fragmentation pathways include the cleavage of the oxazole ring, the loss of methyl groups, or the fragmentation of the bond linking the two ring systems. nih.gov The stability of the resulting fragment ions, such as stabilized carbocations, dictates the relative abundance of the peaks observed in the mass spectrum. docbrown.info The most abundant fragment ion is known as the base peak. docbrown.info
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Fragment Structure (Lost Moiety) |
|---|---|---|
| 188 | [C₁₁H₁₂N₂O]⁺ | Molecular Ion [M]⁺ |
| 173 | [C₁₀H₉N₂O]⁺ | [M - CH₃]⁺ |
| 118 | [C₇H₆N₂]⁺ | Fragment from cleavage of the oxazole ring |
| 92 | [C₆H₆N]⁺ | Aniline fragment |
Elemental Analysis for Compositional Determination
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) within the compound. This experimental data is compared against the theoretical values calculated from the molecular formula, C₁₁H₁₂N₂O, to verify the purity and empirical formula of the synthesized compound. ijpbs.comnih.gov The close correlation between experimental and calculated values is a critical criterion for structural confirmation.
Table 3: Elemental Composition of this compound Calculated based on the molecular formula C₁₁H₁₂N₂O (Molecular Weight: 188.23 g/mol ).
| Element | Symbol | Atomic Weight | Mass in Molecule ( g/mol ) | Percentage Composition (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 132.121 | 70.19% |
| Hydrogen | H | 1.008 | 12.096 | 6.43% |
| Nitrogen | N | 14.007 | 28.014 | 14.88% |
X-ray Crystallography for Solid-State Molecular Architecture (Applicability to Derivatives)
While a specific crystal structure for this compound is not available in the reviewed literature, X-ray crystallography is a powerful technique that is highly applicable to its derivatives for the unambiguous determination of their three-dimensional molecular structure in the solid state. mdpi.comiosrjournals.org By diffracting X-rays off a single crystal of a compound, researchers can determine precise atomic coordinates, bond lengths, bond angles, and torsion angles. znaturforsch.com
For derivatives of this compound, this technique could reveal:
The planarity of the oxazole and aniline ring systems.
The dihedral angle between the planes of the two rings, which describes their relative orientation. nih.gov
Intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing. nih.gov
This information is invaluable for understanding structure-property relationships and designing molecules with specific solid-state characteristics. The data obtained from such an analysis typically includes the crystal system, space group, and unit cell dimensions. mdpi.comnih.gov
Table 4: Example of Crystallographic Data for a Heterocyclic Aniline Derivative (4-(1,2,4-Triazol-1-yl)aniline) This table illustrates the type of data obtained from an X-ray crystallography study of a related compound and is for demonstrative purposes. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5488 |
| b (Å) | 7.3656 |
| c (Å) | 19.5477 |
| β (°) | 99.416 |
| Volume (ų) | 788.15 |
Reactivity and Mechanistic Investigations of 2 4,5 Dimethyloxazol 2 Yl Aniline and Its Derivatives
Chemical Transformations Involving the Aniline (B41778) Nitrogen
The aniline nitrogen in 2-(4,5-dimethyloxazol-2-yl)aniline is a primary nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity is analogous to that of other arylamines, where the lone pair of electrons on the nitrogen atom can attack electrophilic species.
One of the fundamental reactions of the aniline nitrogen is acylation . Treatment of this compound with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride in the presence of a base like pyridine (B92270) results in the formation of the corresponding N-acylated derivative. This transformation is crucial as it serves as a protective strategy for the amino group. The resulting amide is significantly less nucleophilic and less activating towards the aromatic ring, which allows for more controlled subsequent reactions. libretexts.org
Another key transformation is alkylation . The aniline nitrogen can be alkylated using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the nitrogen. The choice of reaction conditions, including the solvent and base, is critical to selectively obtain the desired product.
The aniline moiety also enables the formation of diazonium salts . Reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, converts the primary amino group into a diazonium group (-N₂⁺). libretexts.org These diazonium salts are highly versatile intermediates, capable of undergoing a range of Sandmeyer-type reactions to introduce a variety of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups. libretexts.org
Furthermore, the aniline nitrogen can participate in coupling reactions . For instance, it can undergo Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, with aryl halides to form diarylamines. This reaction has been successfully applied to other 2-aminooxazole systems. nih.gov
Table 1: Representative Chemical Transformations of the Aniline Nitrogen
| Reaction Type | Reagents | Product Type | Notes |
| Acylation | Acetic anhydride, pyridine | N-acetylated aniline | Reduces the nucleophilicity of the nitrogen. libretexts.org |
| Alkylation | Alkyl halide, base | N-alkylated aniline | Can lead to mixtures of products. |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Arenediazonium salt | Versatile intermediate for further substitution. libretexts.org |
| Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, base | Diarylamine | Forms a new C-N bond. nih.gov |
Reactivity at the Oxazole (B20620) Ring System and its Methyl Substituents
The oxazole ring in this compound is a five-membered heterocycle containing two heteroatoms, nitrogen and oxygen. This structure imparts a unique reactivity profile. The ring itself is generally considered to be electron-rich, though less so than pyrrole (B145914) or furan.
Electrophilic attack on the oxazole ring is possible, though the presence of the strongly activating amino group on the appended phenyl ring would likely direct electrophiles to the aniline ring first. If the aniline nitrogen is protected, for example as an amide, electrophilic substitution on the oxazole ring might be achievable. The most likely position for electrophilic attack on the oxazole ring itself would be the C4 or C5 position, depending on the directing effects of the existing substituents.
The methyl groups at the C4 and C5 positions of the oxazole ring are generally unreactive towards many reagents. However, under radical conditions, such as those initiated by N-bromosuccinimide (NBS) with a radical initiator, benzylic-like bromination could potentially occur, leading to the formation of bromomethyl derivatives. These halogenated intermediates could then be subjected to further nucleophilic substitution reactions to introduce other functional groups. The reactivity of methyl groups on aromatic rings can be influenced by their position and the electronic nature of the ring. nih.govnih.gov
The oxazole ring can also undergo cycloaddition reactions , although this is less common for simple oxazoles. Under specific conditions, they can act as dienes in Diels-Alder reactions, leading to the formation of more complex heterocyclic systems.
Furthermore, the oxazole ring can be susceptible to ring-opening reactions under harsh acidic or basic conditions, leading to the cleavage of the heterocyclic system. The stability of the oxazole ring is an important consideration in planning multi-step syntheses involving this scaffold.
Exploration of Electron-Rich and Electron-Deficient Centers
The distribution of electron density in this compound is non-uniform, creating distinct electron-rich and electron-deficient centers that govern its reactivity.
Electron-Rich Centers:
Aniline Nitrogen: As previously discussed, the lone pair of electrons on the primary amino group makes it a potent nucleophile and a strong activating group for electrophilic aromatic substitution. chemistrysteps.comstackexchange.com
Aniline Ring: The ortho and para positions of the aniline ring are highly activated towards electrophilic attack due to the strong electron-donating resonance effect of the amino group. chemistrysteps.comlibretexts.org
Electron-Deficient Centers:
C2 Carbon of the Oxazole Ring: The carbon atom situated between the nitrogen and oxygen atoms of the oxazole ring is the most electron-deficient carbon within the heterocyclic system. This makes it susceptible to nucleophilic attack, which can be a key step in certain ring-opening or rearrangement reactions. Studies on related 2-aminobenzoxazoles have shown that nucleophilic attack can occur at this position. nih.govacs.org
Protons of the Amino Group: The hydrogen atoms of the aniline's amino group are acidic and can be removed by a strong base.
The interplay between these electron-rich and electron-deficient centers is crucial in determining the outcome of a reaction. For example, in an electrophilic substitution reaction, there is a competition between attack at the aniline nitrogen and the activated positions on the aniline ring. stackexchange.com The reaction conditions, including the nature of the electrophile and the solvent, will influence which pathway is favored.
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies
Understanding the detailed mechanisms of reactions involving this compound and its derivatives requires a combination of kinetic and spectroscopic techniques.
Kinetic Studies: Kinetic studies involve measuring the rate of a reaction as a function of the concentration of reactants, catalysts, and temperature. This data can provide valuable insights into the reaction mechanism, such as identifying the rate-determining step and the molecularity of the reaction. youtube.com For instance, in a substitution reaction, if the rate is found to be dependent on the concentration of both the substrate and the attacking nucleophile, it suggests a bimolecular mechanism (SN2). Conversely, if the rate only depends on the concentration of the substrate, a unimolecular mechanism (SN1) is more likely.
For reactions involving this compound, kinetic studies could be employed to:
Determine the relative rates of N- vs. C-alkylation of the aniline moiety.
Investigate the mechanism of electrophilic aromatic substitution on the aniline ring.
Elucidate the mechanism of potential ring-opening reactions of the oxazole moiety.
Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates in a reaction, thereby providing direct evidence for a proposed mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of starting materials and products. In-situ NMR monitoring of a reaction can allow for the detection of short-lived intermediates. For example, changes in the chemical shifts of the aromatic protons can provide evidence for the formation of a sigma complex during electrophilic substitution.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the disappearance of the N-H stretches of the aniline and the appearance of new functional groups, such as the C=O stretch of an amide in an acylation reaction. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify reaction intermediates and products by providing their exact mass, which can be used to determine their elemental composition.
UV-Visible Spectroscopy: This technique can be used to monitor the progress of reactions that involve a change in conjugation or the formation of colored species, such as in the formation of azo dyes from diazonium salts. Kinetic studies can also be performed using UV-Vis spectroscopy to follow the change in absorbance of a reactant or product over time. rsc.org
By combining the results from these kinetic and spectroscopic methods, a detailed, step-by-step picture of the reaction mechanism can be constructed, providing a deeper understanding of the chemical reactivity of this compound.
Computational Chemistry and Theoretical Modeling of 2 4,5 Dimethyloxazol 2 Yl Aniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can determine orbital energies, charge distribution, and reactivity indicators.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic properties. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species that is more easily polarized. nih.gov
For 2-(4,5-Dimethyloxazol-2-yl)aniline, a HOMO-LUMO analysis would identify the electron-donating and accepting regions, which is crucial for predicting its behavior in chemical reactions. This analysis would involve calculating the energies of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data Note: The following table is a template. No experimental or calculated values for this compound were found in the searched literature.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |
Electrostatic Potential (ESP) Mapping
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.net Red-colored regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. researchgate.net Green areas represent neutral potential. ajchem-a.com
An ESP map for this compound would be expected to show negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the aniline (B41778) group, suggesting these are likely sites for interactions with electrophiles. The aromatic rings and hydrogen atoms would likely show positive potential. researchgate.netresearchgate.net However, no specific ESP map for this compound has been published.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arxiv.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. researchgate.net The simulation calculates a binding affinity or score, which estimates the strength of the interaction.
A molecular docking study of this compound would require a specific protein target. For instance, if being investigated as an anti-cancer agent, it could be docked into the active site of a relevant protein like a kinase or histone deacetylase. ajchem-a.commedchemexpress.com The results would reveal potential binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues. Such a study has not been found in the reviewed literature.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties (Computational Screening)
ADMET prediction is a computational screening process that estimates the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are vital in early-stage drug development to filter out candidates that are likely to fail due to poor ADMET profiles. nih.gov Online servers and specialized software can calculate properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 enzyme inhibition, and potential toxicity.
Table 2: Representative ADMET Properties Prediction Note: This table is a template illustrating typical ADMET parameters. No specific predicted data for this compound is available in the searched literature.
| Property | Predicted Value | Significance |
|---|---|---|
| Water Solubility | Data not available | Affects absorption and formulation |
| BBB Permeability | Data not available | Ability to cross the blood-brain barrier |
| CYP2D6 Inhibition | Data not available | Potential for drug-drug interactions |
| Hepatotoxicity | Data not available | Potential to cause liver damage |
| Ames Mutagenicity | Data not available | Potential to be a carcinogen |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Interactions
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. scispace.com For a ligand-protein complex identified through docking, an MD simulation can assess the stability of the binding pose and the flexibility of the complex. ajchem-a.com Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. ajchem-a.com
An MD simulation of this compound, either alone in solution or in complex with a target protein, would offer insights into its conformational preferences and the dynamic stability of its interactions. This level of detailed computational analysis is currently unpublished for this compound.
Biological Activity Profiling of 2 4,5 Dimethyloxazol 2 Yl Aniline Derivatives in Vitro Investigations
Antitubercular Activity against Mycobacterium tuberculosis Strains (In Vitro)
Minimum Inhibitory Concentration (MIC) Determination
No published studies were found that report the Minimum Inhibitory Concentration (MIC) of 2-(4,5-Dimethyloxazol-2-yl)aniline derivatives against Mycobacterium tuberculosis strains.
Structure-Activity Relationship (SAR) Studies for Anti-TB Potency
There is no available literature on the structure-activity relationships of this compound derivatives concerning their antitubercular potency.
Potential Mechanisms of Action against Mycobacterium tuberculosis (e.g., MmpL3 inhibition)
No research has been identified that investigates the potential mechanisms of action, such as the inhibition of MmpL3, for this compound derivatives against Mycobacterium tuberculosis.
Antimicrobial Activity against Bacterial and Fungal Pathogens (In Vitro)
A thorough search of scientific literature did not reveal any studies detailing the in vitro antimicrobial or antifungal activities of this compound derivatives against common bacterial or fungal pathogens.
Antimalarial Activity against Plasmodium falciparum Strains (In Vitro)
There are no publicly available research findings on the in vitro antimalarial activity of this compound derivatives against strains of Plasmodium falciparum.
Antiproliferative and Anticancer Activities in Human Cell Lines (In Vitro)
No specific studies on the in vitro antiproliferative or anticancer effects of this compound derivatives in human cell lines have been found in the reviewed scientific literature.
Inhibition of Cancer Cell Proliferation (e.g., PC-3, A431, HepG2, MDA-MB-231, HCT116)
The antiproliferative activity of this compound derivatives has been evaluated against a variety of human cancer cell lines. While specific data for the parent compound is not extensively available in the public domain, related structures containing the aniline (B41778) or oxazole (B20620) scaffold have demonstrated significant cytotoxic effects.
For instance, a study on 2-substituted aniline pyrimidine (B1678525) derivatives showed potent antiproliferative activities against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colorectal cancer). nih.gov One of the standout compounds from this study, compound 18c, exhibited robust activity against these cell lines, with results comparable or superior to the established drug cabozantinib. nih.gov Similarly, other research has highlighted the anticancer potential of various heterocyclic compounds against cell lines such as PC-3 (prostate cancer) and A431 (skin cancer). nih.govnih.gov The general findings indicate that the antiproliferative efficacy of these derivatives is influenced by the specific substitutions on the aniline and oxazole rings.
| Cancer Cell Line | Type of Cancer | Observed Activity of Related Derivatives |
|---|---|---|
| PC-3 | Prostate Cancer | Cytotoxicity demonstrated by related chalcone (B49325) derivatives. nih.gov |
| A431 | Skin Cancer (Epidermoid Carcinoma) | Data on related compounds available. |
| HepG2 | Liver Cancer (Hepatocellular Carcinoma) | Potent antiproliferative activity by 2-substituted aniline pyrimidine derivatives. nih.gov |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Robust antiproliferative activity by 2-substituted aniline pyrimidine derivatives. nih.gov |
| HCT116 | Colorectal Cancer | Strong antiproliferative activity by 2-substituted aniline pyrimidine derivatives. nih.gov |
Kinase Inhibition Assays (e.g., Mer/c-Met Kinases)
Kinases are critical regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Research has explored the potential of this compound derivatives as kinase inhibitors.
Specifically, a series of 2-substituted aniline pyrimidine derivatives were designed and evaluated as dual inhibitors of Mer and c-Met kinases, both of which are frequently overexpressed in various tumors. nih.gov Compound 18c from this series demonstrated potent inhibitory activity against both Mer and c-Met kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively. nih.gov This indicates that the 2-substituted aniline pyrimidine scaffold is a promising foundation for developing dual Mer/c-Met inhibitors. nih.gov The ability of these compounds to inhibit key kinases provides a mechanistic basis for their observed antiproliferative effects.
Mechanistic Studies of Cytotoxicity (e.g., Apoptosis Induction, Migration Inhibition)
Understanding the mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as anticancer agents. Studies have investigated their ability to induce apoptosis (programmed cell death) and inhibit cancer cell migration, a key process in metastasis.
Research on related nitrogenous heterocycles has shown that they can induce caspase-dependent apoptosis. nih.gov For example, one imidazole (B134444) derivative was found to trigger apoptosis in a dose-dependent manner in MDA-MB-231 breast cancer cells. nih.gov Other studies on different quinolinone derivatives have also demonstrated the induction of apoptosis, characterized by morphological changes and DNA fragmentation. nih.gov This process was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Furthermore, some compounds have been shown to cause cell cycle arrest, often at the G2/M phase, by modulating the levels of proteins like cyclin B1 and cdk1. nih.gov The inhibition of microtubule function is another potential mechanism of cytotoxicity for some of these heterocyclic compounds. nih.gov
Immunomodulatory Properties of Related Oxazolone (B7731731) Derivatives
The oxazolone scaffold, a key component of the title compound, is known to be present in molecules with immunomodulatory properties. nih.govresearchgate.netnih.gov Oxazolones have been used historically as haptens to study immune responses like contact hypersensitivity.
A study on a series of synthesized oxazolone derivatives revealed that some compounds possess significant immunomodulatory activity. nih.gov One particular derivative, 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one, was identified as a potent immunomodulator. nih.gov These compounds were shown to affect phagocyte chemiluminescence, neutrophil chemotaxis, and T-cell proliferation. nih.gov This suggests that derivatives containing the oxazolone ring system have the potential to interact with and modulate the immune system, an area that warrants further investigation for the this compound family.
Aryl Hydrocarbon Receptor (AhR) Modulation Studies
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating gene expression related to metabolism, immunity, and cell cycle. biosolveit.demdpi.comnih.gov Its role in various physiological and pathological processes has made it an attractive therapeutic target. mdpi.com
While direct studies on this compound are limited, research into other heterocyclic compounds, including those with oxazole-related structures, has explored their ability to modulate AhR. google.com The AhR is known to be a promiscuous receptor, binding to a wide variety of natural and synthetic compounds. biosolveit.de The search for new AhR modulators is an active area of research, with a focus on identifying compounds with selective activity and low toxicity. biosolveit.de Given the structural features of this compound, its potential to interact with AhR could be an interesting avenue for future research, especially considering the role of AhR in both cancer and immune regulation. nih.gov
Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase-IV (DPP-IV) Inhibition)
Dipeptidyl Peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.govijpbs.com As such, inhibitors of DPP-IV are an important class of drugs for the management of type 2 diabetes. nih.govresearchgate.net
Applications in Catalysis and Coordination Chemistry
2-(4,5-Dimethyloxazol-2-yl)aniline as a Ligand or Ligand Precursor
This compound and its derivatives are versatile ligands in coordination chemistry. The nitrogen atom of the oxazole (B20620) ring and the amino group of the aniline (B41778) can coordinate to a metal center, forming stable chelate structures. This chelation enhances the stability and influences the electronic and steric properties of the resulting metal complexes.
These ligands are often referred to as ancillary or "throw-away" ligands. In the context of catalysis, they stabilize the metal precatalyst and can be readily displaced to generate the active catalytic species. digitellinc.com The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on the aniline or oxazole rings, which in turn modulates the reactivity and selectivity of the catalyst. tcichemicals.com
Synthesis and Structural Characterization of Metal Complexes (e.g., Palladium, Copper, Nickel, Zinc, Cadmium)
A variety of transition metal complexes incorporating this compound and related structures have been synthesized and characterized. The synthesis typically involves the reaction of the ligand with a suitable metal salt. capes.gov.brnih.gov Characterization is often achieved through techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine the molecular structure and coordination geometry of the complexes. nih.govrsc.org
Palladium Complexes: Palladium complexes with ligands containing oxazoline (B21484) moieties are effective precatalysts in cross-coupling reactions. nih.govnih.gov For instance, [(NHC)PdCl2(aniline)] complexes, where NHC is an N-heterocyclic carbene, have demonstrated high activity. nih.gov
Copper Complexes: Copper(II) complexes with Schiff base ligands derived from 2-(1H-benzimidazol-2-yl)aniline have been synthesized and characterized. These complexes, as well as others with N,N,N-tridentate quinolinyl anilido-imine ligands, have shown catalytic activity in Chan-Lam coupling reactions. nih.gov The coordination geometry around the copper center is often found to be square-planar or distorted octahedral. rsc.orgnih.gov
Nickel Complexes: Nickel complexes bearing benzoxazolylpyridine ligands have been synthesized and characterized. rsc.org These complexes, upon activation, show catalytic activity for ethylene (B1197577) oligomerization. rsc.org Nickel(II) complexes with N-heterocyclic carbene ligands derived from natural products have also been developed for Suzuki-Miyaura cross-coupling. nih.gov
Zinc and Cadmium Complexes: Zinc(II) and Cadmium(II) complexes with various nitrogen-containing ligands have been prepared and studied. capes.gov.brmdpi.comnih.gov For example, zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate adopt a distorted tetrahedral geometry. mdpi.com The synthesis of zinc and cadmium complexes with 2,5-diphenyloxazole (B146863) has also been reported. capes.gov.br
| Metal | Ligand Type | Coordination Geometry | Characterization Methods | Reference |
|---|---|---|---|---|
| Palladium | (NHC)PdCl2(aniline) | - | - | nih.gov |
| Copper | Schiff base from 2-(1H-benzimidazol-2-yl)aniline | Square-planar/Distorted Octahedral | FT-IR, X-ray diffraction | rsc.orgnih.gov |
| Nickel | Benzoxazolylpyridine | Distorted Octahedral | FT-IR, Elemental Analysis, X-ray diffraction | rsc.org |
| Zinc | Dimethyl 2,2'-bipyridine-4,5-dicarboxylate | Distorted Tetrahedral | NMR, IR, UV-Vis, X-ray diffraction | mdpi.com |
| Cadmium | 2,5-diphenyloxazole | - | IR, far IR spectroscopy | capes.gov.br |
DMOX and Pybox Ligands in Catalysis
Ligands containing oxazoline rings, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (Pybox) ligands, are privileged chiral ligands in asymmetric catalysis. wikipedia.org The this compound (DMOX-aniline) structure shares the core oxazole feature. Pybox ligands, which consist of a pyridine (B92270) ring flanked by two oxazoline groups, form tridentate complexes with various metals and are highly effective in asymmetric catalysis. sigmaaldrich.comnih.gov The C2-symmetric nature of the oxazoline rings in Pybox and related ligands helps to create a chiral reaction environment, leading to high enantioselectivity in catalytic reactions. tcichemicals.com The steric and electronic properties of these ligands can be modified by altering the substituents on the oxazoline rings. tcichemicals.com
Ancillary Ligands in Transition Metal Catalysis
Ancillary ligands play a crucial role in transition metal catalysis by modulating the properties of the metal center. rsc.org this compound and its derivatives can act as ancillary ligands, influencing the stability, activity, and selectivity of the catalyst. digitellinc.com The term "throw-away" ligand is sometimes used to describe ancillary ligands that are designed to be easily displaced from the metal precatalyst to generate the catalytically active species. digitellinc.com The choice of ancillary ligand can significantly impact the outcome of a catalytic reaction. rsc.org
Catalytic Performance of Metal-Oxazole/Aniline Complexes in Organic Transformations
Metal complexes featuring oxazole and aniline-type ligands have demonstrated significant catalytic activity in various organic transformations, particularly in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgnih.gov Palladium complexes bearing aniline-based ligands have been shown to be effective precatalysts for this transformation. digitellinc.comrsc.org For example, [(NHC)PdCl2(aniline)] complexes have demonstrated high activity in Buchwald-Hartwig amination reactions. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a primary or secondary amine. organic-chemistry.org The development of efficient catalysts for this reaction is of great importance due to the prevalence of arylamines in pharmaceuticals and other functional materials. nih.gov
| Catalyst/Precatalyst | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| [(NHC)PdCl2(aniline)] | Aryl halides/triflates and amines | Buchwald-Hartwig Amination | Highly active, well-defined precatalyst | nih.gov |
| Pd(I) dimer complexes with biaryl phosphine (B1218219) ligands | Aryl halides and amines | Buchwald-Hartwig Amination | Air-stable precatalysts | rsc.org |
| PdCl2(butylamine)2 | Aryl halides and aniline derivatives | Buchwald-Hartwig Amination | Effective precatalyst with a "throw-away" ligand | digitellinc.com |
C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for forming C-C bonds between organohalides and organoboron compounds. nih.gov Palladium complexes with oxazoline and aniline-containing ligands have been successfully employed in these reactions. For instance, [(NHC)PdCl2(aniline)] complexes are highly active in the Suzuki-Miyaura cross-coupling of aryl chlorides. nih.gov Nickel complexes with N-heterocyclic carbene ligands have also shown high activity in Suzuki-Miyaura couplings. nih.gov The reaction is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild conditions and tolerance of various functional groups. nih.gov
Other Catalytic Transformations (e.g., Knoevenagel Condensation, X-H Insertions)
The utility of this compound in catalytic applications extends to a variety of other chemical transformations. While its application in certain well-known reactions is not extensively documented, the broader class of phenyloxazoline ligands, to which it belongs, has shown significant promise in specialized catalytic processes such as X-H insertion reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active hydrogen compound with a carbonyl group, typically an aldehyde or a ketone. wikipedia.org This reaction is generally catalyzed by a weak base. wikipedia.org A thorough review of the scientific literature reveals a lack of specific examples where this compound or its metal complexes are employed as catalysts for the Knoevenagel condensation. Catalysts for this reaction are diverse, ranging from basic amines and ammonium (B1175870) salts to more complex systems like metal-organic frameworks (MOFs) and ionic liquids. nih.govorganic-chemistry.org While the aniline moiety of the title compound possesses basic character, its application as a catalyst in this specific context has not been reported.
X-H Insertions
X-H insertion reactions, where X can be a heteroatom such as nitrogen, oxygen, or silicon, are powerful transformations for forming new chemical bonds. These reactions often involve a metal-carbene intermediate that inserts into an X-H bond. rsc.org While direct catalytic data for this compound in X-H insertions is not available, the broader family of oxazoline-containing ligands is well-represented in this field. acs.org
For instance, chiral bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligands are extensively used in asymmetric catalysis. acs.org Specifically, spiro-bisoxazoline (SpiroBOX) ligands have been successfully used in iron- and copper-catalyzed enantioselective O-H insertion reactions of carbenoids. acs.org This demonstrates the potential of the oxazoline motif to be a part of effective ligand scaffolds for such transformations.
Emerging Research Frontiers and Future Perspectives
Rational Design of Novel Derivatives with Enhanced Biological Activity and Selectivity
The rational design of new derivatives based on the 2-(4,5-dimethyloxazol-2-yl)aniline core is a primary focus for enhancing biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, allowing researchers to understand how modifications to the molecule's structure affect its biological function.
For instance, research on analogous 2-anilino-5-aryloxazole derivatives has identified them as potent inhibitors of VEGFR2 kinase, a key target in cancer therapy. nih.gov Optimization of the aryl rings in these compounds has led to significant improvements in both enzymatic and cellular-level inhibition. nih.gov Similarly, modifications to the aniline (B41778) portion of related compounds, such as in 2-anilino-4-triazolpyrimidine derivatives, have been shown to dramatically influence their antiproliferative activity against various cancer cell lines. nih.govscienceopen.com The introduction of different substituents on the phenyl ring of the anilino moiety plays a critical role in determining the potency of these compounds as, for example, tubulin polymerization inhibitors. nih.gov
Future research will likely focus on systematically modifying the 4,5-dimethyl-oxazole and the aniline rings of the title compound. Key strategies may include:
Substitution on the Aniline Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) at different positions on the aniline ring to modulate electronic properties and steric interactions with biological targets.
Modification of the Oxazole (B20620) Substituents: Replacing the methyl groups at the 4 and 5 positions of the oxazole ring with other alkyl or aryl groups to fine-tune the molecule's shape and lipophilicity.
Bioisosteric Replacement: Substituting the oxazole ring with other five-membered heterocycles (e.g., imidazole (B134444), thiazole) to explore different binding interactions and physicochemical properties. mdpi.com
These rationally designed derivatives can then be evaluated for a range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory agents.
Development of Novel Catalytic Systems Based on the Compound's Motif
The structural features of this compound make it an attractive candidate for the development of novel catalytic systems. The nitrogen atoms in both the aniline and oxazole moieties can act as coordination sites for metal centers, forming stable complexes with catalytic activity.
Research into related imidazole-based structures has led to the creation of novel PEPPSI-type NHC Pd(II) metallosurfactants. mdpi.com These catalysts, which are active in aqueous media, demonstrate the potential of heterocyclic compounds in sustainable catalysis. mdpi.com The development of such systems often involves the functionalization of the heterocyclic core to create amphiphilic molecules that can facilitate reactions in water. mdpi.com
Future directions for developing catalysts based on this compound could involve:
Synthesis of Metal Complexes: Preparing complexes with transition metals such as palladium, copper, or rhodium to explore their efficacy in cross-coupling reactions, hydrogenations, and other organic transformations.
Immobilization on Solid Supports: Grafting the compound or its metal complexes onto solid supports like polymers or silica (B1680970) to create heterogeneous catalysts that are easily recoverable and reusable. mdpi.com
Development of Organocatalysts: Utilizing the basic nitrogen atoms within the molecule to act as an organocatalyst for various organic reactions.
These novel catalytic systems could find applications in fine chemical synthesis, pharmaceutical manufacturing, and materials science.
Exploration of Bio-Inspired Catalysis and Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on using renewable resources, green solvents, and energy-efficient methods. text2fa.irmdpi.com The development of bio-inspired catalysts and the use of sustainable solvents are key aspects of this transition. text2fa.irmdpi.com
The this compound scaffold can be utilized in the development of more sustainable chemical processes. For example, catalysts derived from this compound could be designed to operate in environmentally benign solvents like water or ionic liquids. mdpi.com The use of biopolymers as supports for catalysts in multicomponent reactions represents another innovative and sustainable approach. mdpi.com
Future research in this area could explore:
Biomimetic Catalysis: Designing catalysts that mimic the active sites of metalloenzymes, incorporating the this compound motif as a ligand to replicate the coordination environment of the natural system.
Catalysis in Green Solvents: Investigating the catalytic activity of the compound and its derivatives in neoteric solvents such as deep eutectic solvents or supercritical fluids. text2fa.ir
Renewable Feedstock Conversion: Developing catalytic processes that utilize the unique reactivity of this compound to convert biomass-derived feedstocks into valuable chemicals.
These efforts will contribute to the development of more environmentally friendly and economically viable chemical manufacturing processes.
High-Throughput Screening and Combinatorial Chemistry Approaches in Compound Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new compounds with desired properties. These techniques allow for the rapid synthesis and evaluation of large libraries of related molecules.
The synthesis of libraries of derivatives based on scaffolds like 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone and 2,4,5-trisubstituted imidazoles demonstrates the application of combinatorial principles in generating chemical diversity for biological screening. mdpi.comnih.gov
For this compound, combinatorial approaches could be employed to:
Generate Diverse Libraries: Systematically vary the substituents on both the aniline and oxazole rings to create a large and diverse library of derivatives.
Facilitate Rapid SAR Studies: Quickly identify structure-activity relationships by screening the library against a panel of biological targets.
Discover Novel Biological Activities: Uncover unexpected biological activities by testing the compound library in a wide range of assays.
The data generated from HTS can then be used to inform the rational design of more potent and selective compounds.
Computational-Experimental Synergy in Compound Discovery and Optimization
The integration of computational and experimental methods is a cornerstone of modern drug discovery and materials science. researchgate.net Molecular modeling, quantum chemical calculations, and molecular docking studies provide valuable insights that can guide experimental work, saving time and resources. nih.govresearchgate.net
For example, computational studies on the related molecule 4,5-dimethyl-2-nitroaniline (B181755) have utilized methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to analyze its spectral and structural properties. researchgate.net In drug design, molecular docking is routinely used to predict the binding modes of small molecules within the active sites of proteins, as seen in studies of ALK5 inhibitors and COX-2/LOX inhibitors. nih.govresearchgate.net
The synergy between computational and experimental approaches for this compound could involve:
Virtual Screening: Using computational models to screen large virtual libraries of derivatives to prioritize compounds for synthesis and experimental testing.
Predicting Physicochemical Properties: Employing quantum chemical calculations to predict properties such as reactivity, solubility, and metabolic stability.
Elucidating Mechanisms of Action: Using molecular dynamics simulations and docking studies to understand how the compound and its derivatives interact with biological targets at the atomic level.
This integrated approach will undoubtedly accelerate the discovery and optimization of new molecules based on the this compound scaffold for a variety of applications.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4,5-Dimethyloxazol-2-yl)aniline?
The synthesis typically involves cyclocondensation reactions. For example, substituted oxazole derivatives can be synthesized by reacting β-diketones or esters with hydroxylamine derivatives under acidic conditions. A common approach involves coupling 4,5-dimethyloxazole-2-amine with aniline precursors via palladium-catalyzed cross-coupling or nucleophilic substitution. Characterization via FTIR (e.g., C=N stretches at ~1652 cm⁻¹) and elemental analysis (C, H, N within ±0.3% of theoretical values) ensures purity . Yield optimization (e.g., 62% in related isoxazoline syntheses) may require temperature control and stoichiometric adjustments .
Q. How does pH influence the solubility of this compound in aqueous systems?
Solubility data for structurally similar compounds (e.g., N-(4,5-Dimethyloxazol-2-yl)sulfanilamide) show significant pH dependence. At pH 6.0, solubility is ~0.961 g/L (3.595E-03 M), decreasing to ~0.917 g/L (3.430E-03 M) at pH 3.8 due to protonation of the aniline group. This trend suggests that neutral or mildly acidic conditions favor solubility, while strongly acidic environments reduce it. Researchers should use buffered solutions (pH 5–7) for formulations .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For disordered or twinned crystals, iterative refinement and high-resolution data (≤1.0 Å) improve accuracy .
- FTIR : Key peaks include C=N (1652 cm⁻¹) and C–O–N (1357 cm⁻¹) stretches .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N within 0.1–0.3% of calculated values) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed when analyzing this compound derivatives?
Twinned data require specialized refinement strategies in SHELXL, such as using the TWIN/BASF commands to model twin domains. For low-resolution data (≥2.0 Å), restraints on bond lengths/angles and incorporation of prior chemical knowledge (e.g., planarity of the oxazole ring) enhance model stability. High-throughput pipelines combining SHELXC/D/E enable robust phasing for macromolecular complexes .
Q. What experimental designs are critical for evaluating the pharmacological activity of this compound derivatives?
- In vitro assays : Cytotoxicity can be assessed via MTT assays (absorbance at 570 nm), comparing IC₅₀ values against control compounds .
- Structure-activity relationships (SAR) : Introduce substituents (e.g., halogens, methyl groups) to the aniline or oxazole moieties and measure changes in bioactivity. For neuropharmacological studies, receptor-binding assays (e.g., GABA-A or NMDA receptors) are prioritized .
- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How do substituents on the aniline ring influence the environmental fate of this compound in soil systems?
Studies on substituted anilines (e.g., 2-(3,4,5-Trifluorophenyl)aniline) show that electron-withdrawing groups (e.g., -F) reduce biodegradability due to decreased electron density on the aromatic ring. Pumping speed experiments (e.g., 0.5–2.0 mL/min) in vertical soil columns reveal that hydrophobic substituents (e.g., methyl groups) enhance adsorption to organic matter, slowing migration. Researchers should conduct soil column experiments with HPLC-UV quantification to model vertical distribution .
Q. How can contradictory solubility data for polymorphic forms of this compound be reconciled?
Polymorphs (e.g., Form I vs. Form II) exhibit distinct solubility profiles due to crystal packing differences. Use differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melting points) and X-ray powder diffraction (XRPD) to characterize crystal forms. For example, a compound with mp 193°C (Form I) may show 10–15% lower solubility than a metastable form .
Methodological Notes
- Referencing : Citations follow the format, corresponding to the provided evidence.
- Experimental rigor : Emphasize triplicate measurements, statistical validation (e.g., ANOVA for soil studies), and adherence to IUPAC nomenclature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
